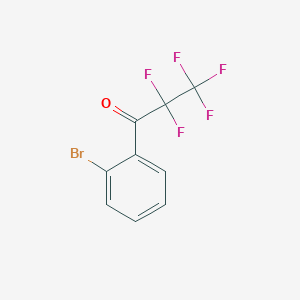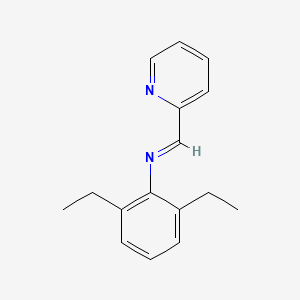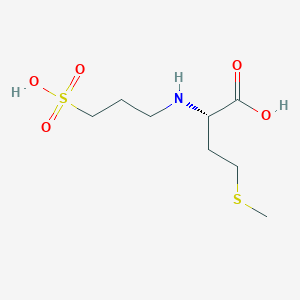![molecular formula C14H4Cl3F17Si B14214707 Trichloro[4-(perfluorooctyl)phenyl]silane CAS No. 753025-21-7](/img/structure/B14214707.png)
Trichloro[4-(perfluorooctyl)phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro[4-(perfluorooctyl)phenyl]silane is a chlorosilane compound known for its unique properties and applications. It is primarily used to form self-assembled monolayers (SAMs) on various substrates, which impart superhydrophobic properties to the surfaces. This compound is characterized by its chemical formula C14H6Cl3F13Si and is often utilized in surface modification and treatment processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloro[4-(perfluorooctyl)phenyl]silane can be synthesized through the reaction of 4-(perfluorooctyl)phenylmagnesium bromide with trichlorosilane. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactive nature of chlorosilanes. The process includes rigorous purification steps to remove any impurities and ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trichloro[4-(perfluorooctyl)phenyl]silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trichloro[4-(perfluorooctyl)phenyl]silane has a wide range of applications in scientific research:
Chemistry: Used to create superhydrophobic surfaces and modify surface properties of materials.
Biology: Employed in the fabrication of biosensors and microfluidic devices.
Medicine: Utilized in the development of biocompatible coatings for medical devices.
Industry: Applied in the production of anti-fouling coatings and water-repellent materials.
Mecanismo De Acción
The mechanism by which trichloro[4-(perfluorooctyl)phenyl]silane exerts its effects involves the formation of self-assembled monolayers (SAMs) on substrates. The chlorosilane groups react with hydroxyl groups on the substrate surface, forming covalent Si-O bonds. This results in a densely packed monolayer that imparts hydrophobic or superhydrophobic properties to the surface .
Comparación Con Compuestos Similares
Similar Compounds
Trichlorosilane: Used in the production of ultrapure silicon and as a reducing agent.
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane: Forms SAMs with superhydrophobic properties.
Trichlorophenylsilane: Precursor to silicone and used in surface modification
Uniqueness
Trichloro[4-(perfluorooctyl)phenyl]silane is unique due to its ability to form highly stable and densely packed SAMs, which provide exceptional hydrophobicity and chemical resistance. Its perfluorooctyl group enhances its performance in creating surfaces with low surface energy and high water repellency .
Propiedades
Número CAS |
753025-21-7 |
|---|---|
Fórmula molecular |
C14H4Cl3F17Si |
Peso molecular |
629.6 g/mol |
Nombre IUPAC |
trichloro-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]silane |
InChI |
InChI=1S/C14H4Cl3F17Si/c15-35(16,17)6-3-1-5(2-4-6)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)34/h1-4H |
Clave InChI |
UAEYHUAYUMSDJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


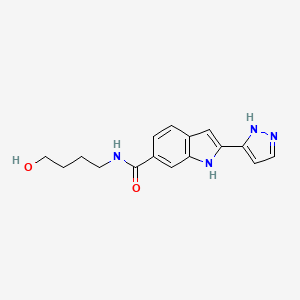
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14214628.png)
![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
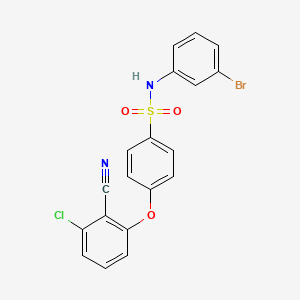
![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)
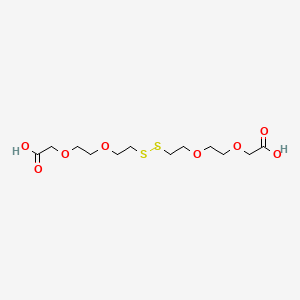

![1,1'-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B14214674.png)
![1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214680.png)
![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)
